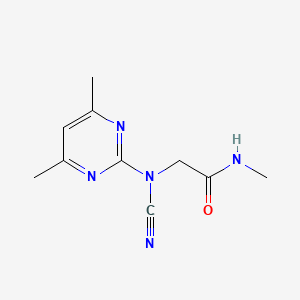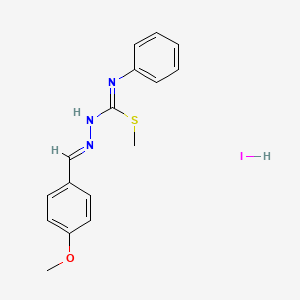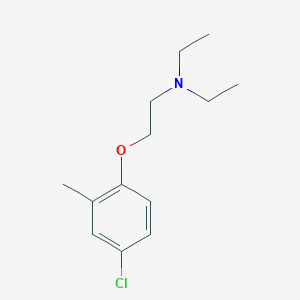![molecular formula C18H18ClNOS B5694322 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5694322.png)
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, also known as CCT251545, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine works by inhibiting the activity of BRD4, a protein that is involved in the regulation of gene expression. BRD4 is a member of the BET family of proteins, which are known to play a key role in the development of cancer. By inhibiting the activity of BRD4, 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine can prevent the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has also been shown to inhibit the expression of genes that are involved in cancer cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine in lab experiments is that it is a highly specific inhibitor of BRD4. This makes it an ideal tool for studying the role of this protein in cancer development and progression. However, one of the limitations of using 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is that it is a small molecule inhibitor, which can make it difficult to deliver to cells in vivo.
Zukünftige Richtungen
There are a number of future directions for the study of 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine. One potential direction is the development of more potent and selective inhibitors of BRD4. Another potential direction is the investigation of the use of 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, the use of 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine in clinical trials for the treatment of cancer is an important future direction that will help to determine the efficacy and safety of this compound in humans.
Synthesemethoden
The synthesis of 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine involves a series of chemical reactions that result in the formation of the final product. The starting material for this synthesis is 4-chlorobenzyl alcohol, which is converted into the corresponding chloride using thionyl chloride. The resulting chloride is then reacted with 4-hydroxyphenyl isothiocyanate to form the corresponding isothiocyanate. This isothiocyanate is then reacted with pyrrolidine to form 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that this compound is effective against a variety of cancer types, including breast, lung, and colon cancer. 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to inhibit the growth of cancer cells by targeting a specific protein called BRD4. This protein plays a key role in the regulation of gene expression, and its inhibition can lead to the suppression of cancer cell growth.
Eigenschaften
IUPAC Name |
[4-[(4-chlorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-16-7-3-14(4-8-16)13-21-17-9-5-15(6-10-17)18(22)20-11-1-2-12-20/h3-10H,1-2,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOQSXFNGRCQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Chlorobenzyl)oxy]phenyl}(pyrrolidin-1-yl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5694239.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)
![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)


![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)
![N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5694307.png)


![1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5694341.png)


![1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5694352.png)
![3-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5694353.png)